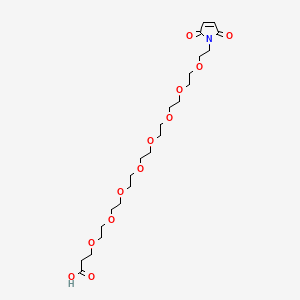
马来酰亚胺-PEG8-酸
描述
科学研究应用
Mal-PEG8-acid is extensively used in various scientific research applications, including:
作用机制
Target of Action
Mal-PEG8-acid is primarily used as a linker molecule in bioconjugation experiments. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of Mal-PEG8-acid involves its interaction with sulfhydryl groups and free amines. The maleimidopropyl moiety of Mal-PEG8-acid reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC or another carbodiimide to form amide bonds .
Pharmacokinetics
, which could potentially enhance its bioavailability.
Result of Action
The primary result of Mal-PEG8-acid’s action is the formation of a stable amide bond between the target protein and the E3 ubiquitin ligase. This allows the target protein to be selectively degraded by the ubiquitin-proteasome system .
Action Environment
The action of Mal-PEG8-acid can be influenced by various environmental factors. For instance, the efficiency of the Michael addition reaction between the maleimidopropyl moiety of Mal-PEG8-acid and sulfhydryl groups can be affected by the pH and temperature of the environment . Additionally, the solubility of Mal-PEG8-acid in aqueous media can be influenced by the presence of other solutes .
生化分析
Biochemical Properties
Mal-PEG8-acid joins sulfhydryl groups to free amines through a single molecular weight polyethylene glycol (PEG) chain of discrete length . The maleimidopropyl moiety of Mal-PEG8-acid reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC or another carbodiimide to form amide bonds .
Molecular Mechanism
The molecular mechanism of Mal-PEG8-acid involves its reaction with sulfhydryl groups and free amines. The maleimidopropyl moiety of Mal-PEG8-acid reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC or another carbodiimide to form amide bonds .
准备方法
Synthetic Routes and Reaction Conditions
Mal-PEG8-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol (PEG) chains. The maleimidopropyl moiety reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or another carbodiimide to form amide bonds . Alternatively, activation of the propionic acid group with N-hydroxysuccinimide (NHS), 2,3,5,6-tetrafluorophenol (TFP), or some other acylating agent permits amide bond formation under mild, controlled conditions .
Industrial Production Methods
Industrial production of Mal-PEG8-acid involves large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process typically includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Mal-PEG8-acid undergoes several types of chemical reactions, including:
Michael Addition Reaction: The maleimidopropyl moiety reacts with sulfhydryl groups to form stable thioether linkages.
Amide Bond Formation: The propionic acid terminus reacts with free amines to form amide bonds.
Common Reagents and Conditions
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for direct amide bond formation.
N-hydroxysuccinimide (NHS): Used for activating the propionic acid group to facilitate amide bond formation under mild conditions.
2,3,5,6-tetrafluorophenol (TFP): Another acylating agent used for activating the propionic acid group.
Major Products Formed
The major products formed from these reactions are stable thioether linkages and amide bonds, which are essential for bioconjugation and drug delivery applications .
相似化合物的比较
Mal-PEG8-acid is unique due to its monodisperse nature and specific length of the PEG chain. Similar compounds include:
- Mal-PEG2-acid
- Mal-PEG4-acid
- Mal-PEG6-acid
- Mal-PEG12-acid These compounds differ in the length of the PEG chain, which affects their solubility, reactivity, and applications .
Mal-PEG8-acid stands out due to its optimal chain length, providing a balance between solubility and reactivity, making it highly suitable for a wide range of applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO12/c25-21-1-2-22(26)24(21)4-6-30-8-10-32-12-14-34-16-18-36-20-19-35-17-15-33-13-11-31-9-7-29-5-3-23(27)28/h1-2H,3-20H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZPPWOSICDUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


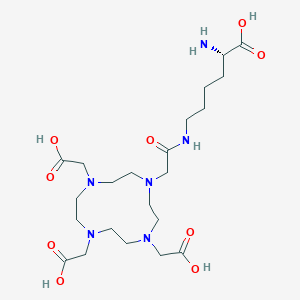
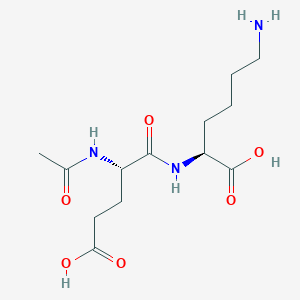
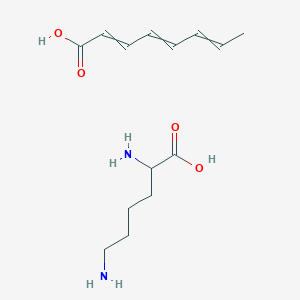
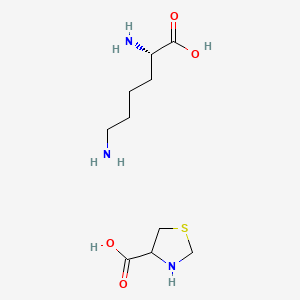
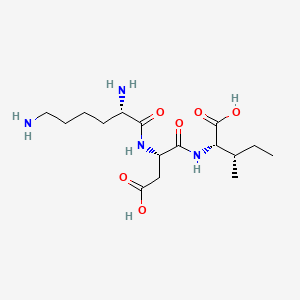
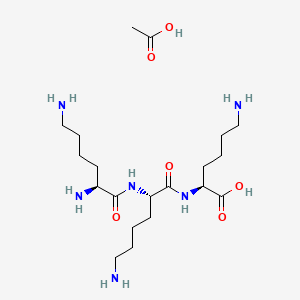
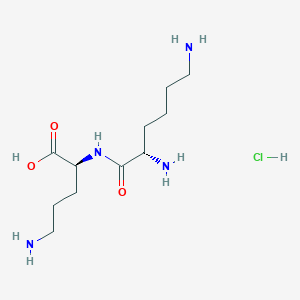
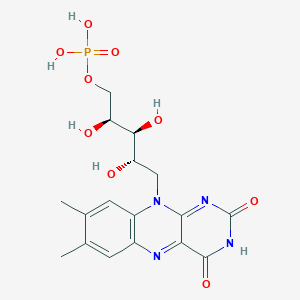

![(1R,2S,6R,14R,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B608787.png)
